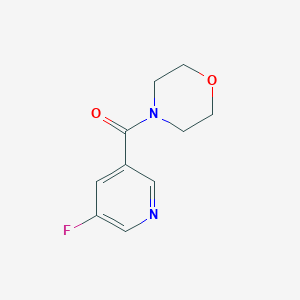

4-(5-Fluoropyridine-3-carbonyl)morpholine

Beschreibung

4-(5-Fluoropyridine-3-carbonyl)morpholine is a heterocyclic compound featuring a morpholine ring connected via a carbonyl group to a 5-fluoropyridine moiety. The molecular formula is inferred as C₁₀H₁₀FN₂O₂ (molecular weight ~218.20 g/mol).

Eigenschaften

IUPAC Name |

(5-fluoropyridin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARQCUOEZDPWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyridine-3-carbonyl)morpholine typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with morpholine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of morpholine .

Industrial Production Methods

While specific industrial production methods for 4-(5-Fluoropyridine-3-carbonyl)morpholine are not widely documented, the general approach would involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Fluoropyridine-3-carbonyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

4-(5-Fluoropyridine-3-carbonyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.

Biological Studies: It can be used as a probe to study biological processes involving morpholine derivatives.

Wirkmechanismus

The mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and specificity, while the morpholine ring can improve solubility and pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Morpholine Derivatives

Key Observations :

- Fluorine vs. Chlorine : The target compound’s 5-fluoro substituent likely improves metabolic stability and lipophilicity compared to chlorine-containing analogs like 4-(5-chloro-3-fluoro-2-pyridinyl)morpholine .

- Heterocyclic Diversity : VPC-14449 contains a dibromoimidazole-thiazole system, which may confer distinct electronic and steric properties compared to pyridine-based morpholines .

Table 2: Physicochemical Properties

Key Observations :

- Melting Points : Pyridine derivatives with substituted phenyl groups () exhibit high melting points (268–287°C), suggesting strong crystalline packing, whereas morpholine derivatives with bulky substituents (e.g., VPC-14449) may have lower solubility .

- Synthetic Yields : Pyridine derivatives in are synthesized in moderate yields (67–81%), highlighting efficient protocols, whereas morpholine-linked compounds (e.g., benzimidazole-chalcones in ) achieve 50–86% yields .

Biologische Aktivität

4-(5-Fluoropyridine-3-carbonyl)morpholine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of 4-(5-Fluoropyridine-3-carbonyl)morpholine is CHFNO, with a molecular weight of approximately 194.20 g/mol. The compound features a morpholine ring substituted with a 5-fluoropyridine-3-carbonyl group, which is critical for its biological activity.

The biological activity of 4-(5-Fluoropyridine-3-carbonyl)morpholine can be attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may inhibit enzymes such as kinases, which play crucial roles in cell proliferation and survival.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to 4-(5-Fluoropyridine-3-carbonyl)morpholine exhibit significant antimicrobial properties. These compounds inhibit the synthesis of essential proteins in microbial cells, leading to cell death. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. Studies have reported that morpholine derivatives can reduce tumor growth in xenograft models by inhibiting Akt phosphorylation and subsequent downstream effects on cell survival and proliferation .

3. Enzyme Inhibition

In vitro studies have demonstrated that 4-(5-Fluoropyridine-3-carbonyl)morpholine can inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit topoisomerases, which are essential for DNA replication and transcription .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various morpholine derivatives found that 4-(5-Fluoropyridine-3-carbonyl)morpholine exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antibiotic agent .

Study 2: Anticancer Activity

In a preclinical model using PC3 prostate cancer cells, treatment with 4-(5-Fluoropyridine-3-carbonyl)morpholine led to a reduction in tumor size by approximately 50% when administered at a dose of 100 mg/kg over two weeks. This suggests significant promise for further development as an anticancer therapeutic .

Comparative Analysis

The following table summarizes the biological activities of 4-(5-Fluoropyridine-3-carbonyl)morpholine compared to other similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (Tumor Reduction %) |

|---|---|---|

| 4-(5-Fluoropyridine-3-carbonyl)morpholine | 32 (S. aureus) | 50% (PC3 cells) |

| Morpholine Derivative A | 16 (E. coli) | 40% (MCF-7 cells) |

| Morpholine Derivative B | 64 (S. aureus) | 30% (HCT116 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.